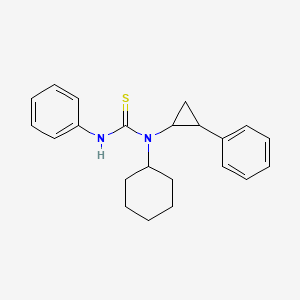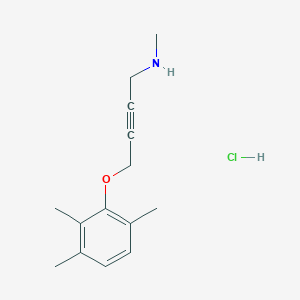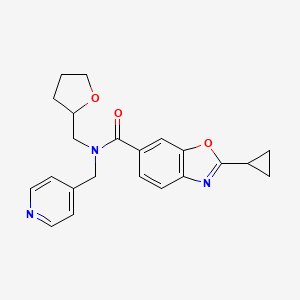
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea, also known as CPPU, is a plant growth regulator that belongs to the family of phenylurea compounds. CPPU is a synthetic cytokinin that has been widely used in agricultural practices to enhance fruit and vegetable yields. CPPU is also used in scientific research for its ability to stimulate cell division and promote plant growth.
Wirkmechanismus
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. This compound promotes cell division by activating the cell cycle and stimulating the synthesis of DNA. This compound also enhances the transport of nutrients and water within the plant, which leads to increased growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on plants. This compound promotes the synthesis of proteins and nucleic acids, which are essential for cell division and growth. This compound also regulates the expression of genes involved in stress response, leading to increased resistance to environmental stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has several advantages for use in lab experiments. This compound is a stable and easy-to-handle compound that can be synthesized in large quantities. This compound is also highly effective at promoting plant growth and development. However, this compound is a toxic and potentially hazardous compound that requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea. One area of focus is the development of new formulations and application methods to enhance the efficacy of this compound in agricultural practices. Another area of research is the investigation of the potential health benefits of this compound in humans, as this compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, research on the potential environmental impacts of this compound use in agriculture is needed to ensure sustainable and responsible use of this compound.
Synthesemethoden
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea can be synthesized through several methods, including the reaction of cyclohexyl isocyanate with phenylthiourea, and the reaction of 2-phenylcyclopropylamine with thiocarbonyl S-imide. The synthesis of this compound requires careful handling as it is a toxic and potentially hazardous compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been extensively studied for its potential applications in plant growth and development. This compound has been shown to promote cell division, increase fruit size, improve fruit quality, and enhance resistance to environmental stress. This compound has been used in the production of a wide range of crops, including grapes, kiwifruit, apples, and tomatoes.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2S/c25-22(23-18-12-6-2-7-13-18)24(19-14-8-3-9-15-19)21-16-20(21)17-10-4-1-5-11-17/h1-2,4-7,10-13,19-21H,3,8-9,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITMOQSHQJHWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CC2C3=CC=CC=C3)C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-cyclopentyl-4-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6133360.png)
![1-(3-{[(1-benzothien-2-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6133367.png)
![(2,4-dimethoxyphenyl)[1-(2-methylbenzyl)-3-piperidinyl]methanone](/img/structure/B6133373.png)

![(3,4-dimethoxyphenyl){1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6133390.png)
![N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6133394.png)
![N,N-dimethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6133395.png)
![N-(2-methoxyphenyl)-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6133399.png)
![2-{[(1H-benzimidazol-2-ylmethyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6133416.png)

![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
amino]-1-(2-thienyl)ethanone oxime](/img/structure/B6133438.png)
![2-imino-5-(4-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B6133444.png)
![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)
